![molecular formula C18H18N6O5S2 B2536166 N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1172464-93-5](/img/structure/B2536166.png)
N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
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Overview
Description
The compound “N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide” is a complex organic molecule. It contains several functional groups, including a benzo[d][1,3]dioxol-5-ylmethyl group, a thiadiazol group, and a pyrazole carboxamide group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a study describes the preparation of noble ligands of (E)-N0-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy . The crystal structures can be analyzed using the single crystal X-ray diffraction method .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex due to the presence of multiple functional groups. The compound could potentially undergo a variety of reactions, including condensation, substitution, and redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be predicted using various computational methods. These properties include solubility, stability, reactivity, and toxicity .Scientific Research Applications
- The compound has been utilized for detecting the carcinogenic heavy metal ion lead (Pb²⁺) . Researchers have developed a sensitive and selective Pb²⁺ sensor by modifying a glassy carbon electrode (GCE) with a thin layer of the compound. The sensor’s sensitivity, limit of quantification (LOQ), and limit of detection (LOD) were calculated, demonstrating its potential for environmental monitoring and health-related applications .
- A series of novel derivatives containing the compound’s core structure were synthesized and evaluated for their antitumor activities against various cancer cell lines (HeLa, A549, and MCF-7). Some of these derivatives exhibited potent growth inhibition properties, making them promising candidates for further investigation in cancer therapy .
- N-substituted derivatives of the compound were designed, synthesized, and tested for anticonvulsant activity. These derivatives were evaluated against maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. The results suggest potential anticonvulsant properties, which could be explored for neurological disorders .
- The crystal structure of a related compound, benzo[d][1,3]dioxol-5-yl-2-(6-methoxynaphthalen-2-yl)propanoic acid , was determined using X-ray diffraction. Such studies provide insights into the compound’s molecular arrangement and crystal packing, aiding in understanding its behavior and interactions .
- The compound’s structural features may allow it to serve as a building block for designing drug delivery systems. By conjugating it with other functional groups or nanoparticles, researchers can explore its use in targeted drug delivery .
Heavy Metal Ion Detection:
Antitumor Activity:
Anticonvulsant Properties:
Crystallographic Studies:
Drug Delivery Systems:
These diverse applications highlight the versatility and scientific significance of this compound, making it an exciting area for further research and development. 🌟
Future Directions
The compound and its derivatives could be further studied for their potential applications in various fields such as medicinal chemistry, material science, and environmental science . Future research could also focus on improving the synthesis process and exploring the compound’s mechanism of action .
properties
IUPAC Name |
N-[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O5S2/c1-24-7-11(16(23-24)27-2)15(26)20-17-21-22-18(31-17)30-8-14(25)19-6-10-3-4-12-13(5-10)29-9-28-12/h3-5,7H,6,8-9H2,1-2H3,(H,19,25)(H,20,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHGQQLXRAHIIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide |
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